Oral Bioavailability vs. Precursor Compound
In a direct head-to-head comparison, DMX-5084 exhibited a 29.5-fold higher oral AUCinf (area under the plasma concentration-time curve) compared to its precursor compound F1386-0303 following a 50 mg/kg oral dose in mice [1]. Additionally, DMX-5084 demonstrated improved clearance (Cl = 2.50 L/hr/kg) relative to F1386-0303 (Cl = 5.33 L/hr/kg), representing a 53% reduction in clearance rate [1].
| Evidence Dimension | Oral AUCinf (area under the plasma concentration-time curve) |
|---|---|
| Target Compound Data | AUCinf = 63,733 (units not specified in original source) |
| Comparator Or Baseline | F1386-0303: AUCinf = 2,162 |
| Quantified Difference | 29.5-fold increase |
| Conditions | Oral PK study in mice, 50 mg/kg dose |
Why This Matters
This quantifies a decisive advantage in systemic exposure following oral administration, enabling in vivo studies requiring sustained target coverage without intravenous dosing.
- [1] Fiedler LR, et al. Table 1: Selectivity and Pharmacokinetics. Cell Stem Cell. 2019;24(4). View Source
